molecular formula C11H19ClN2O3 B2901654 (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate CAS No. 335280-33-6

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate

Cat. No.: B2901654
CAS No.: 335280-33-6
M. Wt: 262.73
InChI Key: YNQPVKUFUAKAJC-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H19ClN2O3 and a molecular weight of 262.73 g/mol . It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate typically involves a multi-step process. One common method includes the reaction of tert-butyl (S)-3-(2-chloroacetamido)pyrrolidine-1-carboxylate with indirubin-3’-monoxime in the presence of triethylamine and N,N-dimethyl-formamide at 80°C for 16 hours. This is followed by treatment with trifluoroacetic acid in dichloromethane at room temperature for 1 hour .

Chemical Reactions Analysis

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or alteration of protein function .

Comparison with Similar Compounds

(S)-tert-Butyl 3-(2-chloroacetamido)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl (S)-3-(2-bromoacetamido)pyrrolidine-1-carboxylate: Similar structure but with a bromo group instead of a chloro group.

    tert-Butyl (S)-3-(2-iodoacetamido)pyrrolidine-1-carboxylate: Similar structure but with an iodo group instead of a chloro group.

    tert-Butyl (S)-3-(2-fluoroacetamido)pyrrolidine-1-carboxylate: Similar structure but with a fluoro group instead of a chloro group.

These compounds share similar reactivity patterns but differ in their specific chemical properties and reactivity due to the different halogen atoms .

Properties

IUPAC Name

tert-butyl (3S)-3-[(2-chloroacetyl)amino]pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7H2,1-3H3,(H,13,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQPVKUFUAKAJC-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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